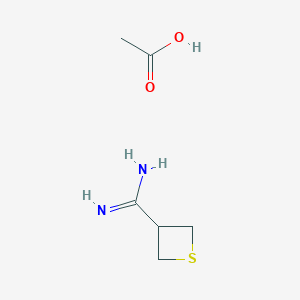

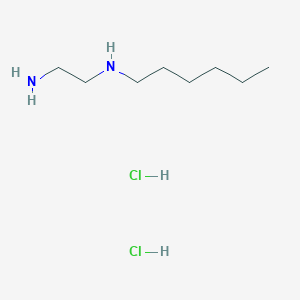

Acetic acid;thietane-3-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

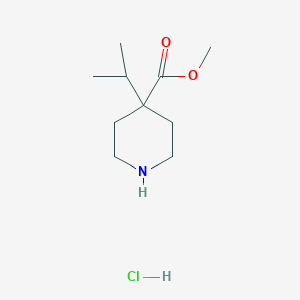

“Acetic acid;thietane-3-carboximidamide” is a chemical compound used for pharmaceutical testing . The molecule contains a total of 15 bonds .

Synthesis Analysis

Thietanes, which are important aliphatic four-membered thiaheterocycles, are found in the pharmaceutical core and structural motifs of some biological compounds . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The carbon atoms in the chemical structure of thietane-3-carboximidamide are implied to be located at the corner(s) .Chemical Reactions Analysis

The chemistry of carboxylic acid derivatives like “this compound” is closely related. The main difference is the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .Physical And Chemical Properties Analysis

Most amides, including “this compound”, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . The desirable solvent properties of acetic acid, along with its ability to form miscible mixtures with both polar and non-polar compounds, make it a very important industrial solvent .Applications De Recherche Scientifique

Nutritional and Metabolic Studies

Acetic acid, commonly found in vinegar, has been studied for its potential to lower glucose and insulin responses and increase satiety following a meal. Östman et al. (2005) found that vinegar supplementation could significantly lower blood glucose and insulin responses and increase the subjective feeling of fullness after a meal, indicating a potential role in dietary management and metabolic regulation (Östman et al., 2005).

Cancer Diagnosis and Treatment

Research has explored acetic acid's utility in diagnosing and treating cancer. For instance, Longcroft-Wheaton et al. (2013) demonstrated that acetic acid could highlight high-risk neoplasia in Barrett’s esophagus, providing a simple and sensitive tool for early cancer diagnosis (Longcroft-Wheaton et al., 2013). Additionally, Ohnishi et al. (1994) reported on the efficacy of ultrasound-guided percutaneous acetic acid injection in treating small hepatocellular carcinoma, showing its potential as a safe and effective therapy (Ohnishi et al., 1994).

Microbial Community Analysis in Health and Disease

Gross et al. (2012) utilized acetic acid in the analysis of bacterial communities in the context of dental caries, highlighting its role in understanding microbial community profiles associated with health and disease states (Gross et al., 2012).

Cervical Cancer Screening

Acetic acid has also been applied in cervical cancer screening. Sankaranarayanan et al. (2007) conducted a study on the effect of screening using visual inspection with 4% acetic acid (VIA) on cervical cancer incidence and mortality, demonstrating its efficacy in a low-resource setting (Sankaranarayanan et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Acetic acid, one of the components of this compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .

Mode of Action

Acetic acid, as a component of this compound, is a product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent .

Biochemical Pathways

For instance, it is a product of the oxidation of ethanol and is involved in the citric acid cycle .

Result of Action

Acetic acid is known to generate oxidative stress and can potentially influence cardiovascular function in both humans and rodents after ethanol consumption .

Propriétés

IUPAC Name |

acetic acid;thietane-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.C2H4O2/c5-4(6)3-1-7-2-3;1-2(3)4/h3H,1-2H2,(H3,5,6);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWDAIDSJZXGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CS1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2932907.png)

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)

![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2932919.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)